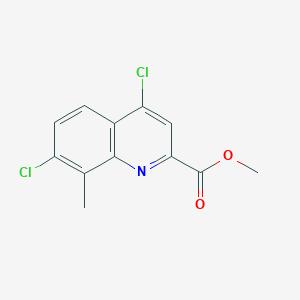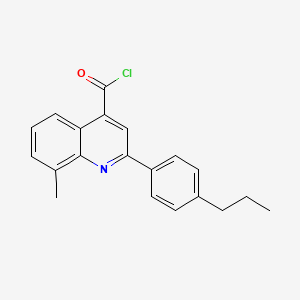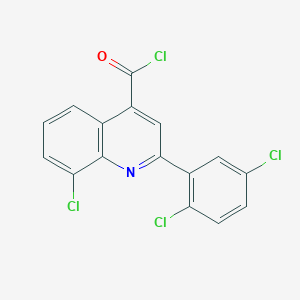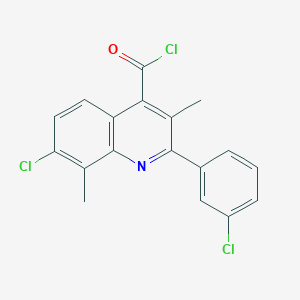
2-(1,1-Difluoroethyl)-1,4-difluorobenzene
Übersicht
Beschreibung
“2-(1,1-Difluoroethyl)-1,4-difluorobenzene” is a chemical compound that contains a benzene ring, which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. It also contains a difluoroethyl group, which is an ethyl group (a two-carbon chain) with two fluorine atoms attached to one of the carbons .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with fluorine atoms at the 1 and 4 positions, and a difluoroethyl group at the 2 position .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors such as its molecular structure and the nature of its constituent atoms. For example, the presence of fluorine atoms could make the compound relatively stable and unreactive, as fluorine forms strong bonds with carbon .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl This study presents a practical method for the synthesis of 2-Fluoro-4-bromobiphenyl, a compound structurally related to "2-(1,1-Difluoroethyl)-1,4-difluorobenzene". The synthesis involves cross-coupling reactions and highlights challenges such as the use of palladium and toxic phenylboronic acid, emphasizing the need for safer, more practical synthetic approaches in the production of fluoroalkyl derivatives (Qiu et al., 2009).
Environmental Impact and Degradation
Microbial Degradation of Polyfluoroalkyl Chemicals This review examines the biodegradability of polyfluoroalkyl chemicals, which are structurally similar to "this compound". It focuses on environmental biodegradability studies involving microbial culture, soil, and sediment, providing insights into the degradation pathways and the environmental fate of these compounds (Liu & Avendaño, 2013).
Fluoroalkylation in Aqueous Media
Fluoroalkylation Reactions in Aqueous Media This review highlights the development of fluoroalkylation methods, which are crucial for incorporating fluorinated groups into target molecules. Given the structural similarity, "this compound" could potentially be used in fluoroalkylation reactions, contributing to the synthesis of pharmaceuticals, agrochemicals, and functional materials under environmentally friendly conditions (Song et al., 2018).
Advanced Material Applications
Plastic Scintillators Based on Polymethyl Methacrylate This study explores the use of certain fluoroalkyl derivatives in enhancing the properties of plastic scintillators. Although not directly mentioning "this compound", the research suggests that fluoroalkyl groups can improve the scintillation efficiency, optical transparency, and stability of polymethyl methacrylate-based scintillators, indicating the potential for similar compounds in advanced material applications (Salimgareeva & Kolesov, 2005).
Wirkmechanismus
Target of Action
Similar compounds such as 1,1-difluoroethylated aromatics are of great importance in medicinal chemistry and related fields .
Mode of Action
It is known that difluoroethylated aromatics can have significant effects on the physical, chemical, and biological properties of organic molecules . The introduction of the difluoroethyl group onto aromatic rings can result in dramatic changes in these properties .
Biochemical Pathways
The introduction of fluorine atoms into organic molecules often results in significant changes in their biochemical behavior .
Pharmacokinetics
The pharmacokinetic properties of similar compounds can be influenced by the presence of fluorine atoms .
Result of Action
The introduction of the difluoroethyl group onto aromatic rings can result in significant changes in the physical, chemical, and biological properties of organic molecules .
Action Environment
The properties of similar compounds can be influenced by environmental conditions .
Biochemische Analyse
Biochemical Properties
2-(1,1-Difluoroethyl)-1,4-difluorobenzene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity. In particular, this compound has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interactions with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type and concentration of the compoundFor instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of other substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound can undergo degradation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound. In in vitro studies, prolonged exposure to this compound has been shown to result in changes in cellular function, such as altered cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular processes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . These effects are likely due to the compound’s interactions with enzymes and other biomolecules involved in detoxification and metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other enzymes. The metabolic pathways of this compound can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. For example, this compound can be transported into cells via organic anion transporters, which are involved in the uptake of various xenobiotics .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can accumulate in the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and metabolism .
Eigenschaften
IUPAC Name |
2-(1,1-difluoroethyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-8(11,12)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFWGLQWNDWHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453418.png)

![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)
